molecular formula C14H18ClNO5 B2649561 methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate CAS No. 2249072-53-3

methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B2649561
CAS No.: 2249072-53-3
M. Wt: 315.75
InChI Key: ZEQIWNUUICHQTD-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloroacetamido group and a dimethoxyphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, chloroacetyl chloride, and methyl acrylate.

    Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base, such as triethylamine, to form an intermediate chloroacetamide.

    Addition Reaction: The intermediate is then subjected to an addition reaction with methyl acrylate under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The chloroacetamido group may interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The dimethoxyphenyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-bromoacetamido)-3-(3,4-dimethoxyphenyl)propanoate: Similar structure with a bromoacetamido group instead of a chloroacetamido group.

    Methyl 3-(2-chloroacetamido)-3-(3,4-dihydroxyphenyl)propanoate: Similar structure with dihydroxyphenyl group instead of dimethoxyphenyl group.

Uniqueness

Methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both chloroacetamido and dimethoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5/c1-19-11-5-4-9(6-12(11)20-2)10(7-14(18)21-3)16-13(17)8-15/h4-6,10H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIWNUUICHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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